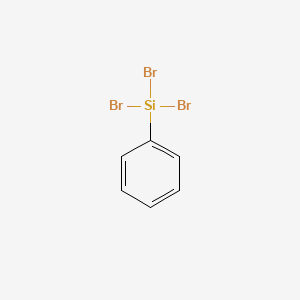
Tribromo(phenyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tribromo(phenyl)silane is an organosilicon compound with the chemical formula C6H5SiBr3 It is a derivative of phenylsilane, where three bromine atoms are attached to the silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Tribromo(phenyl)silane can be synthesized through several methods. One common approach involves the reaction of phenylsilane with bromine. The reaction typically occurs under controlled conditions to ensure the selective bromination of the silicon atom. The general reaction is as follows:
C6H5SiH3+3Br2→C6H5SiBr3+3HBr
This reaction requires careful handling of bromine, as it is a highly reactive and corrosive substance. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are designed to maximize yield and minimize the formation of by-products. The use of advanced reactors and precise control of reaction parameters are essential to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Tribromo(phenyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as alkyl or aryl groups.
Reduction Reactions: The compound can be reduced to phenylsilane or other lower brominated derivatives.
Hydrosilylation: It can participate in hydrosilylation reactions, where it adds across multiple bonds in organic molecules.
Common Reagents and Conditions
Substitution: Common reagents include Grignard reagents (RMgX) and organolithium compounds (RLi).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrosilylation: Catalysts like platinum or rhodium complexes are employed to facilitate the reaction.
Major Products Formed
Substitution: Formation of various organosilicon compounds with different functional groups.
Reduction: Production of phenylsilane and other partially brominated silanes.
Hydrosilylation: Formation of silylated organic compounds.
Scientific Research Applications
Tribromo(phenyl)silane has several applications in scientific research:
Organic Synthesis: It is used as a precursor for the synthesis of other organosilicon compounds.
Materials Science: The compound is utilized in the development of silicon-based materials with unique properties.
Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions.
Biomedical Research:
Mechanism of Action
The mechanism of action of tribromo(phenyl)silane in chemical reactions involves the reactivity of the silicon-bromine bonds. These bonds can be cleaved under appropriate conditions, allowing the silicon atom to form new bonds with other atoms or groups. The molecular targets and pathways depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
Similar Compounds
Phenylsilane (C6H5SiH3): A simpler derivative with hydrogen atoms instead of bromine.
Tribromosilane (SiBr3H): Lacks the phenyl group and has different reactivity.
Triphenylsilane (C18H15Si): Contains three phenyl groups attached to silicon.
Uniqueness
Tribromo(phenyl)silane is unique due to the presence of both a phenyl group and three bromine atoms attached to the silicon atom. This combination imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and materials science.
Properties
CAS No. |
10581-00-7 |
|---|---|
Molecular Formula |
C6H5Br3Si |
Molecular Weight |
344.90 g/mol |
IUPAC Name |
tribromo(phenyl)silane |
InChI |
InChI=1S/C6H5Br3Si/c7-10(8,9)6-4-2-1-3-5-6/h1-5H |
InChI Key |
HPTIEXHGTPSFDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](Br)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















